4-(Azepan-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-yl)benzonitrile: is an organic compound with the molecular formula C13H16N2. It is characterized by a benzonitrile group attached to an azepane ring. This compound is typically a white or off-white crystalline solid with low solubility in water but is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Azepan-1-yl)benzonitrile involves the reaction of benzoyl chloride with 1-aminocyclohexane, followed by a cyanation reaction . The reaction conditions typically include:
Step 1: Reacting benzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine.
Step 2: Cyanation of the resulting intermediate using a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Azepan-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The azepane ring can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of azepane oxides.
Reduction: Conversion to 4-(Azepan-1-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and analgesic effects.
Medicine: Potential use in drug development for neurological disorders such as epilepsy and chronic pain.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be mediated through modulation of neurotransmitter systems or ion channels in the nervous system. The exact molecular targets and pathways are still under investigation, but it is believed to affect neuronal excitability and synaptic transmission.
Comparison with Similar Compounds
4-(Piperidin-1-yl)benzonitrile: Similar structure with a piperidine ring instead of an azepane ring.
4-(Morpholin-4-yl)benzonitrile: Contains a morpholine ring in place of the azepane ring.
4-(Pyrrolidin-1-yl)benzonitrile: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness: 4-(Azepan-1-yl)benzonitrile is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or pyrrolidine can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-(azepan-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDHYKVSWOBHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617152 |
Source
|
Record name | 4-(Azepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162377-67-5 |
Source
|
Record name | 4-(Azepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.